![molecular formula C16H10Br2 B1441384 1-Bromo-4-(4-bromophenyl)naphthalene CAS No. 952604-26-1](/img/structure/B1441384.png)
1-Bromo-4-(4-bromophenyl)naphthalene
Overview
Description
1-Bromo-4-(4-bromophenyl)naphthalene is a chemical compound with the molecular formula C16H10Br2 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(4-bromophenyl)naphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by a bromine atom and at another position by a bromophenyl group .Physical And Chemical Properties Analysis
1-Bromo-4-(4-bromophenyl)naphthalene has a molecular weight of 362.06 g/mol . It is a solid at 20 degrees Celsius . Its melting point ranges from 146.0 to 150.0 degrees Celsius .Scientific Research Applications
Organic Semiconductor Building Blocks
“1-Bromo-4-(4-bromophenyl)naphthalene” is utilized as a building block in the synthesis of organic semiconductors. These materials are crucial for developing electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound’s bromine atoms are reactive sites that facilitate the coupling reactions needed to create complex semiconductor structures .
Synthesis of Enones via Suzuki Coupling
In organic chemistry, the Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. “1-Bromo-4-(4-bromophenyl)naphthalene” can be used as a reactant in the preparation of 3,5-substituted enones through this method. Enones are valuable intermediates for the synthesis of various pharmaceuticals and natural products .
Copper-Catalyzed Oxidative Cross-Coupling
This compound is also involved in copper-catalyzed oxidative cross-coupling reactions. Such reactions are significant for creating biaryl compounds, which are a core structure in many pharmaceuticals and agrochemicals. The bromine groups in “1-Bromo-4-(4-bromophenyl)naphthalene” act as leaving groups, enabling the formation of new bonds under oxidative conditions .
properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZXILAQCHOANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromophenyl)naphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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